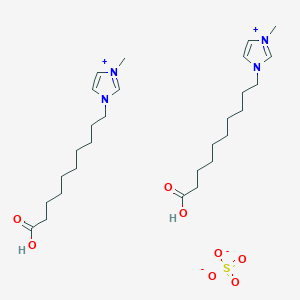
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate is a chemical compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with a suitable alkylating agent, such as 1-bromononane, to form 1-methyl-3-(9-bromononyl)imidazolium bromide.
Carboxylation: The bromide is then reacted with a carboxylating agent, such as sodium cyanide followed by hydrolysis, to introduce the carboxyl group, yielding 3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium bromide.
Ion Exchange: Finally, the bromide ion is exchanged with a sulfate ion using a suitable sulfate salt, such as sodium sulfate, to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may include continuous flow processes and the use of advanced purification techniques, such as chromatography and crystallization, to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazolium ring can undergo reduction reactions to form imidazoline derivatives.
Substitution: The sulfate ion can be substituted with other anions, such as chloride or nitrate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion exchange reactions are typically carried out using aqueous solutions of the desired anion salts.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications due to its ionic liquid properties.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, and in the purification of gases and liquids.
Mechanism of Action
The mechanism of action of 3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with negatively charged sites on biomolecules, while the carboxyl group can form hydrogen bonds with various functional groups. These interactions can modulate the activity of enzymes, stabilize protein structures, and enhance the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-octylimidazolium chloride: Similar structure but with a shorter alkyl chain and different anion.
1-Methyl-3-decylimidazolium bromide: Similar structure with a different anion.
1-Methyl-3-(9-carboxynonyl)imidazolium nitrate: Similar structure with a different anion.
Uniqueness
3-(9-Carboxynonyl)-1-methyl-1H-imidazol-3-ium sulfate is unique due to the presence of both a carboxyl group and a sulfate ion, which enhances its solubility, thermal stability, and potential for various applications compared to other imidazolium-based ionic liquids.
Properties
Molecular Formula |
C28H50N4O8S |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
10-(3-methylimidazol-3-ium-1-yl)decanoic acid;sulfate |
InChI |
InChI=1S/2C14H24N2O2.H2O4S/c2*1-15-11-12-16(13-15)10-8-6-4-2-3-5-7-9-14(17)18;1-5(2,3)4/h2*11-13H,2-10H2,1H3;(H2,1,2,3,4) |
InChI Key |
SAMORKQEZGHKQY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCCCCCCCC(=O)O.C[N+]1=CN(C=C1)CCCCCCCCCC(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















